

A Technical Guide to the Natural Isotopic Abundance of Tellurium-130

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tellurium-130

Cat. No.: B087983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of **Tellurium-130**, methods for its determination, and its significance in scientific research. The information is tailored for professionals in research, science, and drug development who require precise and detailed data on this specific isotope.

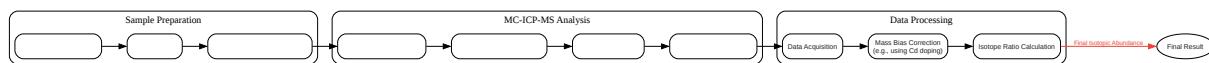
Introduction to Tellurium and its Isotopes

Tellurium (Te) is a metalloid element with the atomic number 52. In its natural form, it is composed of eight isotopes. Among these, **Tellurium-130** is of particular interest due to its high natural abundance and its involvement in significant nuclear physics research, specifically in the study of double beta decay.^{[1][2][3]} Understanding the precise isotopic composition of tellurium is crucial for various applications, including geological dating, nuclear physics experiments, and the production of medical radioisotopes.^{[2][3][4]}

Isotopic Abundance of Tellurium

The natural abundances of tellurium isotopes have been determined through various analytical techniques, primarily mass spectrometry. The following table summarizes the consensus values for the natural isotopic abundances of all eight naturally occurring tellurium isotopes.

Isotope	Natural Abundance (atom %)
^{120}Te	0.09 (1)
^{122}Te	2.55 (12)
^{123}Te	0.89 (3)
^{124}Te	4.74 (14)
^{125}Te	7.07 (15)
^{126}Te	18.84 (25)
^{128}Te	31.74 (8)
^{130}Te	34.08 (62)


Data sourced from the IUPAC Commission on Isotopic Abundances and Atomic Weights and other corroborating sources.[\[3\]](#)[\[5\]](#) Note that Tellurium-128 and **Tellurium-130** are the most abundant isotopes.[\[1\]](#) While technically radioactive, their half-lives are incredibly long (2.25×10^{24} years for ^{128}Te and 7.9×10^{20} years for ^{130}Te), so they are considered stable for most practical purposes.[\[1\]](#)

Experimental Determination of Isotopic Abundance

The precise determination of tellurium's isotopic composition is a challenging analytical task. Over the years, several mass spectrometry techniques have been developed and refined to achieve high precision and accuracy.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

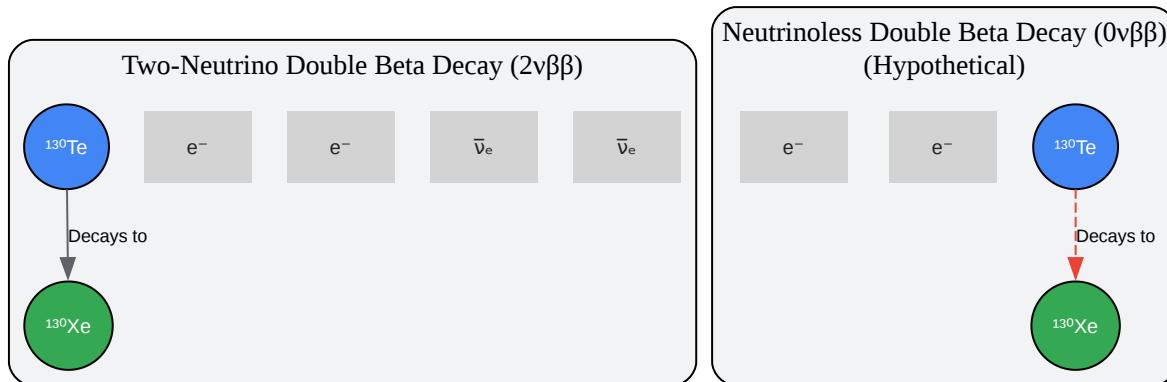
MC-ICP-MS is a state-of-the-art technique for high-precision isotope ratio measurements.[\[6\]](#)[\[7\]](#) The general workflow for this method is as follows:

[Click to download full resolution via product page](#)

Workflow for Tellurium Isotopic Analysis by MC-ICP-MS.

Protocol:

- **Sample Preparation:** A tellurium-containing sample, such as a mineral, is first acquired.[8] A sufficient mass of the sample is extracted, often using a micromill.[8] The sample then undergoes acid digestion to bring the tellurium into solution.[8]
- **Analyte Isolation:** Ion exchange chromatography is employed to separate tellurium from the sample matrix.[8] This step is crucial to avoid interferences from other elements during the analysis. The procedure aims for a high yield of tellurium without inducing isotopic fractionation.[8]
- **Instrumental Analysis:** The purified tellurium solution is introduced into the MC-ICP-MS instrument. A desolvating nebulizer is often used to introduce the sample into the plasma, which ionizes the tellurium atoms.[8] The ions are then guided into a mass analyzer, where they are separated based on their mass-to-charge ratio. A multi-collector system allows for the simultaneous detection of different tellurium isotopes.[7]
- **Data Correction:** Instrumental mass bias, a phenomenon that can affect the accuracy of isotope ratio measurements, is corrected for. One method involves doping the sample with an element of known isotopic composition, such as cadmium.[8]
- **Data Analysis:** The corrected ion beam intensities are used to calculate the precise isotope ratios.


Other Methodologies

- Thermal Ionization Mass Spectrometry (TIMS): An earlier technique for measuring tellurium isotope ratios. It generally has lower ionization efficiency compared to MC-ICP-MS.[6]
- Negative Thermal Ionization Mass Spectrometry (N-TIMS): An improvement on TIMS that involves the formation of negative thermal ions, leading to better precision.[6]
- Double Spike Method: This technique involves adding a "double spike," an artificially enriched mixture of two isotopes (e.g., ^{125}Te and ^{128}Te), to the sample.[7] This allows for a more accurate correction of instrumental mass fractionation and any fractionation that may occur during sample preparation.[7]
- Hydride Generation MC-ICP-MS: A method that can be used for sensitive and precise measurements of tellurium isotope variations in samples with low concentrations, such as sediments and water.[9]

Key Application: Double Beta Decay of Tellurium-130

Tellurium-130 is a key isotope in the field of nuclear physics due to its potential to undergo double beta decay.[2] This is a rare radioactive decay process where two neutrons in the nucleus are simultaneously converted into two protons, with the emission of two electrons and two antineutrinos.

A hypothetical, and as yet unobserved, mode of this decay is "neutrinoless double beta decay," where no antineutrinos are emitted. The observation of this process would have profound implications for particle physics, as it would demonstrate that neutrinos are their own antiparticles (Majorana particles) and would violate the conservation of lepton number.[10][11]

[Click to download full resolution via product page](#)

Decay Pathways of **Tellurium-130**.

Experiments like CUORE (Cryogenic Underground Observatory for Rare Events) use large quantities of tellurium dioxide crystals, naturally enriched in **Tellurium-130**, to search for this elusive decay.^{[10][12]} The high natural abundance of ^{130}Te makes it an excellent candidate for such investigations.

Conclusion

Tellurium-130 is the most abundant naturally occurring isotope of tellurium. Its precise isotopic abundance has been determined through sophisticated mass spectrometry techniques, with MC-ICP-MS being a leading method. Beyond its fundamental properties, **Tellurium-130** plays a critical role in cutting-edge physics research, particularly in the quest to understand the nature of neutrinos through the study of double beta decay. For researchers and professionals in related fields, a thorough understanding of the isotopic characteristics of tellurium is essential for accurate experimental design and data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes of tellurium - Wikipedia [en.wikipedia.org]
- 2. Urenco [urenco.com]
- 3. WebElements Periodic Table » Tellurium » isotope data [webelements.com]
- 4. Ipi.usra.edu [ipi.usra.edu]
- 5. Atomic Weight of Tellurium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ideals.illinois.edu [ideals.illinois.edu]
- 10. Search for double-beta decay of ^{130}Te to the 0^+ states of ^{130}Xe with CUORE [escholarship.org]
- 11. [1912.10966] Improved Limit on Neutrinoless Double-Beta Decay in ^{130}Te with CUORE [arxiv.org]
- 12. [2101.10702] Search for Double-Beta Decay of $\text{^{130}Te}$ to the 0^+ States of $\text{^{130}Xe}$ with CUORE [arxiv.org]
- To cite this document: BenchChem. [A Technical Guide to the Natural Isotopic Abundance of Tellurium-130]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087983#tellurium-130-natural-isotopic-abundance\]](https://www.benchchem.com/product/b087983#tellurium-130-natural-isotopic-abundance)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com